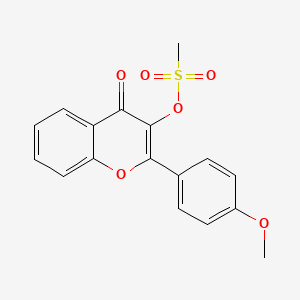

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate” is a derivative of chromone . Chromones are a class of compounds with a benzopyranone structure. The “4-methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The “methanesulfonate” indicates a sulfonate ester of methane.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions involving their functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Methoxyphenyl methanesulfonate has an average mass of 202.228 Da and a monoisotopic mass of 202.029984 Da .Applications De Recherche Scientifique

Supramolecular Assembly Formation

The compound has been investigated in the context of forming three-dimensional self-assemblies when reacted with t-butylphosphonic acid. These assemblies exhibit a continuous channel of voids, which could have implications for materials science, particularly in the development of porous materials (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Organic Synthesis Efficiency

In organic synthesis, the related sulfonate groups have been used to achieve high yield, short reaction times, and low energy consumption. This demonstrates the compound's potential utility in enhancing the efficiency of chemical reactions, particularly in the synthesis of bis(4-hydroxy-2H-chromen-2-ones) (Qi, Xue, Sun, Zhi, & Zhou, 2014).

Selective Hydrolysis Applications

Research has also explored the selective hydrolysis of methanesulfonate esters, which can be crucial for removing potentially genotoxic impurities in pharmaceuticals without affecting the desired product. This underscores the compound's relevance in pharmaceutical manufacturing processes (Chan, Cox, & Sinclair, 2008).

Antibacterial Activity

Compounds structurally related to 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate have been synthesized and evaluated for their antibacterial properties, showing significant bacteriostatic and bactericidal activity. This highlights the potential biomedical applications of such compounds (Behrami & Dobroshi, 2019).

Novel Ring Transformation

Research on the related methanesulfonate compounds has led to the discovery of new ring transformation products, contributing to the field of organic chemistry by providing insights into reaction mechanisms and pathways (Harada, Shimozono, Kaji, Takayanagi, Ogura, & Zen, 1992).

Safety And Hazards

Propriétés

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-12-9-7-11(8-10-12)16-17(23-24(2,19)20)15(18)13-5-3-4-6-14(13)22-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSBPVXGZFIZLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2852294.png)

![2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2852296.png)

![(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2852302.png)

![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)

![3-Propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2852308.png)

![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)